molecular formula C20H22N2O2S B270630 N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B270630
分子量: 354.5 g/mol
InChIキー: JENQCYLQIBGHKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, TAK-659 has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and enhancing the activity of immune cells, such as natural killer cells and T cells.

実験室実験の利点と制限

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its oral bioavailability and favorable pharmacokinetic profile. However, TAK-659 has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.

将来の方向性

There are several potential future directions for the research and development of TAK-659. These include:
1. Combination therapy: TAK-659 may be used in combination with other drugs, such as chemotherapy agents or immune checkpoint inhibitors, to enhance its therapeutic efficacy.
2. Biomarker identification: The identification of biomarkers that predict response to TAK-659 may help to identify patients who are most likely to benefit from the drug.
3. Mechanism of resistance: The identification of mechanisms of resistance to BTK inhibitors, including TAK-659, may help to develop strategies to overcome resistance and improve patient outcomes.
4. New indications: TAK-659 may be evaluated for its potential use in other diseases, such as autoimmune disorders or solid tumors.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown impressive clinical activity in B-cell malignancies. Further research is needed to explore its potential use in other diseases and to identify strategies to overcome resistance.

合成法

The synthesis of TAK-659 has been described in several scientific publications. The most common method involves the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenylboronic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified by column chromatography and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

科学的研究の応用

TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). BTK inhibitors, including TAK-659, have shown impressive clinical activity in patients with these diseases, particularly in those with relapsed or refractory disease.

特性

分子式

C20H22N2O2S

分子量

354.5 g/mol

IUPAC名

N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O2S/c23-19(17-13-25-18-6-2-1-5-16(17)18)21-15-9-7-14(8-10-15)20(24)22-11-3-4-12-22/h7-10,13H,1-6,11-12H2,(H,21,23)

InChIキー

JENQCYLQIBGHKS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

正規SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。